molecular formula C14H14OSe B12573948 Benzene, 1-(methoxymethyl)-2-(phenylseleno)- CAS No. 622839-16-1

Benzene, 1-(methoxymethyl)-2-(phenylseleno)-

Cat. No.: B12573948
CAS No.: 622839-16-1
M. Wt: 277.23 g/mol
InChI Key: LYOMJOPDXOUPPA-UHFFFAOYSA-N
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Description

Benzene, 1-(methoxymethyl)-2-(phenylseleno)- is an organic compound that features a benzene ring substituted with a methoxymethyl group and a phenylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(methoxymethyl)-2-(phenylseleno)- typically involves the reaction of benzene derivatives with methoxymethyl and phenylseleno reagents. One common method involves the use of a Grignard reagent, where a phenylseleno group is introduced to the benzene ring through a nucleophilic substitution reaction. The methoxymethyl group can be added via a Williamson ether synthesis, using methoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(methoxymethyl)-2-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding a simpler benzene derivative.

    Substitution: Both the methoxymethyl and phenylseleno groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include selenoxides, simpler benzene derivatives, and various substituted benzene compounds.

Scientific Research Applications

Benzene, 1-(methoxymethyl)-2-(phenylseleno)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-(methoxymethyl)-2-(phenylseleno)- exerts its effects involves the interaction of its functional groups with molecular targets. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxymethyl group can affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(methoxymethyl)-2-(phenylthio)-: Similar structure but with a phenylthio group instead of a phenylseleno group.

    Benzene, 1-(methoxymethyl)-2-(phenylsulfonyl)-: Contains a phenylsulfonyl group, offering different reactivity and applications.

    Benzene, 1-(methoxymethyl)-2-(phenyl)-: Lacks the selenium or sulfur atom, resulting in different chemical properties.

Uniqueness

Benzene, 1-(methoxymethyl)-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

CAS No.

622839-16-1

Molecular Formula

C14H14OSe

Molecular Weight

277.23 g/mol

IUPAC Name

1-(methoxymethyl)-2-phenylselanylbenzene

InChI

InChI=1S/C14H14OSe/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

LYOMJOPDXOUPPA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1[Se]C2=CC=CC=C2

Origin of Product

United States

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